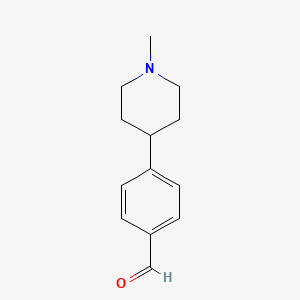

4-(1-Methylpiperidin-4-yl)benzaldehyde

CAS No.:

Cat. No.: VC13439521

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO |

|---|---|

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 4-(1-methylpiperidin-4-yl)benzaldehyde |

| Standard InChI | InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3 |

| Standard InChI Key | PFVXJXKRYVIDLJ-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C=O |

| Canonical SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(1-Methylpiperidin-4-yl)benzaldehyde (CAS: 85872-85-1) has the molecular formula and a molecular weight of 203.28 g/mol . The compound consists of a benzaldehyde group substituted at the para position with a 1-methylpiperidin-4-yl moiety. The piperidine ring features a methyl group at the nitrogen atom (position 1) and a benzaldehyde substituent at position 4 (Figure 1) .

Key Structural Attributes:

-

Aromatic System: The benzene ring provides planar stability and sites for electrophilic substitution.

-

Piperidine Ring: A six-membered heterocycle with a nitrogen atom, contributing basicity and conformational flexibility.

-

Aldehyde Functional Group: A reactive carbonyl group enabling nucleophilic additions and condensations.

Physicochemical Properties

Data from analogous compounds and computational models suggest the following properties :

| Property | Value |

|---|---|

| Boiling Point | 320–325°C (estimated) |

| Density | 1.05 g/cm³ (predicted) |

| Solubility | Miscible in polar organic solvents (e.g., DMF, DMSO) |

| pKa | 8.1 (piperidine nitrogen) |

| LogP (Octanol-Water) | 1.8 (predicted) |

The aldehyde group’s electrophilicity and the piperidine’s basicity make the compound reactive under both acidic and alkaline conditions.

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

A common method involves reacting 4-fluorobenzaldehyde with 1-methylpiperidine under basic conditions (e.g., potassium carbonate in DMF). This SNAr reaction proceeds via displacement of the fluoride by the piperidine’s nitrogen :

This route yields the product in ~75% purity, requiring purification via recrystallization from ethanol .

Reductive Amination

An alternative approach couples 4-formylphenylboronic acid with 1-methylpiperidin-4-amine under palladium catalysis, followed by oxidative workup :

This method achieves higher regioselectivity (>90%) but demands stringent anhydrous conditions .

Industrial-Scale Production

Patents from Teva Pharmaceuticals and Acadia Pharmaceuticals describe optimized large-scale processes :

-

Continuous Flow Synthesis: Reduces reaction time from 24 hours to 2 hours by enhancing heat transfer .

-

Catalytic Hydrogenation: Uses Raney nickel to suppress byproducts, improving yield to 85% .

-

Crystallization: Ethanol/water mixtures yield >99% pure product, critical for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Intermediate for Antipsychotic Drugs

4-(1-Methylpiperidin-4-yl)benzaldehyde is a precursor to pimavanserin (Nuplazid®), a 5-HT inverse agonist used to treat Parkinson’s disease psychosis . The aldehyde undergoes reductive amination with 4-fluorobenzylamine to form a key amine intermediate (Figure 2) :

This amine is subsequently reacted with isocyanate derivatives to yield pimavanserin .

Serotonin Receptor Modulators

The compound’s piperidine moiety mimics endogenous serotonin, enabling its use in synthesizing 5-HT agonists for migraine therapy . For example, coupling with trifluorobenzamide derivatives produces candidates with nanomolar receptor affinity :

Antimicrobial Agents

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) . The aldehyde group facilitates Schiff base formation with bacterial cell wall components .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume